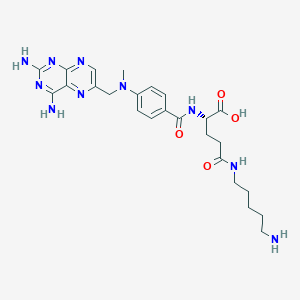
N-(5-Aminopentyl) Methotrexat-Amid
Übersicht
Beschreibung
N-(5-Aminopentyl) Methotrexate Amide is a derivative of methotrexate (MTX), a well-known chemotherapeutic agent used in the treatment of various cancers and autoimmune diseases. Methotrexate works by inhibiting the enzyme dihydrofolate reductase, which is crucial for DNA synthesis and cell replication. The modification of MTX to create N-(5-Aminopentyl) Methotrexate Amide is part of ongoing research to enhance the drug's efficacy and target delivery to cancer cells.
Synthesis Analysis
The synthesis of MTX analogs, including N-(5-Aminopentyl) Methotrexate Amide, involves the reaction of 4-amino-4-deoxy-N^10-methylpteroic acid with various reagents to form intermediate mixed anhydrides. These intermediates then react with amino acid esters or amines to yield the desired MTX analogs. This method allows for the replacement of the glutamic acid moiety in MTX with different amino acid esters and amines, potentially altering the drug's properties and activity .
Molecular Structure Analysis
The molecular structure of N-(5-Aminopentyl) Methotrexate Amide is characterized by the presence of an amide linkage, which is more stable than the ester linkage found in some other MTX conjugates. This stability is crucial for the drug's biological activity, as it may prevent premature degradation by serum esterases and ensure that the drug reaches its target in the body .
Chemical Reactions Analysis
The chemical reactivity of MTX and its analogs is significant for their biological function. For instance, the MTX metabolite undergoes oxidative cleavage with permanganate to yield a simple pteridine derivative. This metabolite retains biological properties similar to those of a 2,4-diamino derivative of pteroylglutamate, suggesting that the core pteridine structure is essential for the drug's activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of MTX analogs, including N-(5-Aminopentyl) Methotrexate Amide, are influenced by their molecular structure. The introduction of different amino acid esters and amines can affect the drug's solubility, stability, and affinity for biological targets. For example, a polyvalent dendrimer-MTX conjugate with an amide linkage has shown a significantly higher affinity for the folate receptor than free MTX, indicating that such modifications can enhance the drug's targeting capabilities .
Wissenschaftliche Forschungsanwendungen
- Anwendung: Forscher untersuchen sein Potenzial als Antitumormittel, da es in der Lage ist, sich in die Teilung von schnell wachsenden Krebszellen einzumischen. Es könnte gegen verschiedene solide Tumoren und hämatologische Malignome wirksam sein .
Antitumoraktivität
Neurologische Störungen
Wirkmechanismus
Target of Action
The primary target of N-(5-Aminopentyl) Methotrexate Amide is dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA. By inhibiting this enzyme, the compound can disrupt DNA synthesis and cell division .
Mode of Action
N-(5-Aminopentyl) Methotrexate Amide, like Methotrexate (MTX), is an antifolate inhibitor . It binds to the active site of DHFR, preventing the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate, a necessary component for DNA synthesis . This inhibition disrupts cell division, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The compound affects the folate pathway . By inhibiting DHFR, it prevents the formation of tetrahydrofolate, a co-factor necessary for the synthesis of purines and pyrimidines, which are building blocks of DNA and RNA . This disruption leads to a decrease in DNA synthesis and cell division, particularly affecting rapidly dividing cells .
Pharmacokinetics
It’s recommended to be stored at 4°C , suggesting that it’s stable at room temperature
Result of Action
The primary result of N-(5-Aminopentyl) Methotrexate Amide’s action is the inhibition of cell division . By disrupting DNA synthesis, it prevents cells, particularly rapidly dividing cells, from dividing . This makes it potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Biochemische Analyse
Biochemical Properties
N-(5-Aminopentyl) Methotrexate Amide plays a crucial role in biochemical reactions, particularly in the study of drug transport across cell membranes. It binds to the plasma membrane of cells and can be visualized using a fluorescence microscope . This interaction allows researchers to study the dynamics of drug transport and the role of various transporters and binding proteins in this process.
Cellular Effects
N-(5-Aminopentyl) Methotrexate Amide influences various cellular processes by binding to the plasma membrane. This binding can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to be visualized using fluorescence microscopy makes it a valuable tool for studying these cellular effects in detail .
Molecular Mechanism
At the molecular level, N-(5-Aminopentyl) Methotrexate Amide exerts its effects through binding interactions with biomolecules on the plasma membrane. This binding can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism. The compound’s fluorescent properties allow researchers to track these interactions and study their effects in real-time .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-Aminopentyl) Methotrexate Amide can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable at temperatures below -15°C, which is crucial for maintaining its efficacy in long-term experiments .
Dosage Effects in Animal Models
The effects of N-(5-Aminopentyl) Methotrexate Amide can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. It is important to determine the optimal dosage to avoid toxic or adverse effects .
Metabolic Pathways
N-(5-Aminopentyl) Methotrexate Amide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular processes .
Transport and Distribution
Within cells and tissues, N-(5-Aminopentyl) Methotrexate Amide is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of N-(5-Aminopentyl) Methotrexate Amide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding these localization mechanisms can provide insights into the compound’s role in cellular processes .
Eigenschaften
IUPAC Name |
(2S)-5-(5-aminopentylamino)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N10O4/c1-35(14-16-13-30-22-20(31-16)21(27)33-25(28)34-22)17-7-5-15(6-8-17)23(37)32-18(24(38)39)9-10-19(36)29-12-4-2-3-11-26/h5-8,13,18H,2-4,9-12,14,26H2,1H3,(H,29,36)(H,32,37)(H,38,39)(H4,27,28,30,33,34)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRNPWYHGNQALD-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCCCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)NCCCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436353 | |
| Record name | MTX-DAP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136672-64-5 | |
| Record name | MTX-DAP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)


![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)





![2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B130709.png)
